molecular formula C15H15NO4S B1346459 Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- CAS No. 19577-80-1

Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-

Cat. No.: B1346459
CAS No.: 19577-80-1
M. Wt: 305.4 g/mol
InChI Key: MUQRZUWAHRYECV-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a methyl group and a sulfonyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- typically involves the reaction of benzoic acid derivatives with sulfonyl chlorides in the presence of a base. One common method is the reaction of 4-methylbenzenesulfonyl chloride with 2-amino benzoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylphenyl)sulfonyl]benzoic acid
  • 2-[(4-Methylphenyl)sulfonyl]benzoic acid
  • 4-[(4-Chlorophenyl)sulfonyl]benzoic acid

Uniqueness

Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a benzoic acid core with a sulfonyl amino group makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-7-9-12(10-8-11)21(19,20)16(2)14-6-4-3-5-13(14)15(17)18/h3-10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQRZUWAHRYECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302402
Record name benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19577-80-1
Record name NSC150826
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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